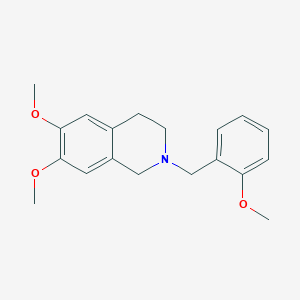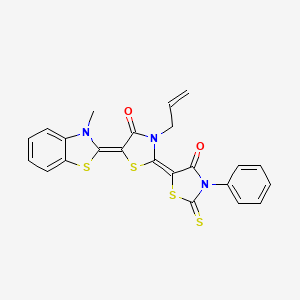
6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline (DMBM-THIQ) is a chemical compound that belongs to the class of tetrahydroisoquinolines. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. DMBM-THIQ has shown to exhibit a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various neurotransmitter systems in the brain. It has been shown to modulate the release of dopamine, serotonin, and glutamate, which are all important neurotransmitters involved in various physiological processes. 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to act as an antagonist at the NMDA receptor, which plays a crucial role in learning and memory.
Biochemical and Physiological Effects:
6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to increase the levels of antioxidant enzymes, which help protect the brain from oxidative stress. Additionally, 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to improve mitochondrial function, which is important for energy production in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect the brain. Additionally, 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has low toxicity and has been shown to be well-tolerated in animal studies. However, one of the limitations of using 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for research on 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential use in the treatment of addiction and depression. Additionally, further research is needed to fully understand the mechanism of action of 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline and its effects on various neurotransmitter systems in the brain. Other potential applications for 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline include its use in the treatment of neurodegenerative diseases and its potential as a cognitive enhancer.
Synthesis Methods
6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized using a multi-step synthetic route. The first step involves the synthesis of 2-methoxybenzyl bromide, which is then reacted with 1,2,3,4-tetrahydroisoquinoline to produce the intermediate compound. The intermediate is subsequently reacted with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline to yield the final product, 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline.
Scientific Research Applications
6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to have potential applications in the treatment of addiction and depression.
properties
IUPAC Name |
6,7-dimethoxy-2-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-21-17-7-5-4-6-15(17)12-20-9-8-14-10-18(22-2)19(23-3)11-16(14)13-20/h4-7,10-11H,8-9,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZUIXRQYYNHSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-2-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide](/img/structure/B5206606.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5206612.png)
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B5206620.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5206623.png)
![N-(2,3-dihydro-1H-inden-5-yl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5206630.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B5206638.png)


![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5206651.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5206667.png)
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B5206682.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol}](/img/structure/B5206685.png)

![N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B5206705.png)